molecular formula C10H15NO5 B8438553 (2-Ethoxy-5-oxo-tetrahydrofuran-3-yl)-carbamic acid allyl ester

(2-Ethoxy-5-oxo-tetrahydrofuran-3-yl)-carbamic acid allyl ester

Cat. No.: B8438553
M. Wt: 229.23 g/mol
InChI Key: JSFRNUHSBARPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-5-oxo-tetrahydrofuran-3-yl)-carbamic acid allyl ester is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

prop-2-enyl N-(2-ethoxy-5-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C10H15NO5/c1-3-5-15-10(13)11-7-6-8(12)16-9(7)14-4-2/h3,7,9H,1,4-6H2,2H3,(H,11,13)

InChI Key

JSFRNUHSBARPHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude 3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester, 103, obtained in the procedure above, in CH2Cl2(50 mL) is treated with triflouroacetic acid (50 mL). After the consumption of starting material, the organics are reduced under vacuum. The residual triflouroacetic acid is removed with ethyl acetate by azeotroping conditions. The final residue is purified over silica (hexanes/ethyl acetate 80:20) to afford 10.1 g (85% yield) of the desired product as a slightly yellow oil. 1H-NMR, (300 MHz, CDCl3): δ 1.23 (m, 3H), 2.41–2.54 (m, 1H), 2.82–3.06 (m, 2H), 3.61–3.73 (m, 1H), 3.82–3.98 (m, 1H), 4.06–4.25 (m, 1H), 4.61 (br s, 2H), 5.24–5.53 (m, 3H), 5.86–6.01 (m, 1H); MS (ESI): m/e=230.03 (M+H).
Name
3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
85%

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